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Compound of Interest
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Cat. No.: B1198805 Get Quote

In the realm of topical and transdermal drug delivery, the choice of a penetration enhancer is

critical to ensure optimal therapeutic efficacy. Among the various solvents and excipients

utilized, Glycofurol and Transcutol® (a highly purified form of diethylene glycol monoethyl

ether) have emerged as prominent choices for researchers and formulation scientists. This

guide provides an objective comparison of their performance as skin penetration enhancers,

supported by experimental data, detailed methodologies, and mechanistic insights to aid in the

selection process for drug development professionals.

Performance Comparison: Glycofurol and
Transcutol
A key study evaluating a Glycofurol-based gel for the topical delivery of the non-steroidal anti-

inflammatory drug (NSAID) naproxen provides a direct comparison of a formulation containing

Glycofurol alone versus one with the addition of Transcutol as a penetration enhancer. The

results from this study, which utilized excised rat skin in a Franz-type diffusion cell, offer

valuable insights into their relative performance.[1][2]

Quantitative Data Summary
The following table summarizes the key permeability parameters of naproxen from a

Glycofurol-based gel with and without the inclusion of 2% Transcutol. A significant increase in

the steady-state flux (Jss), permeability coefficient (Kp), and penetration index (PI) was

observed with the addition of Transcutol to the Glycofurol formulation.[1][2]
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Formulation
Steady-State Flux
(Jss) (μg/cm²/h)

Permeability
Coefficient (Kp)
(cm/h x 10³)

Penetration Index
(PI)

Glycofurol-based gel

with 2% Transcutol
18.2 ± 0.9 3.64 ± 0.18 4.55

Glycofurol-based gel

(Control)
4.0 ± 0.2 0.80 ± 0.04 1.00

Data extracted from a study on naproxen permeation through excised rat skin.[1][2]

Mechanisms of Skin Penetration Enhancement
While both Glycofurol and Transcutol act as solvents that can enhance drug solubility, their

primary mechanisms for improving skin penetration are believed to involve interactions with the

stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption.

Transcutol is understood to enhance skin penetration through a "push and pull" effect.[3] The

"push" aspect relates to its strong solubilizing capacity for a wide range of active

pharmaceutical ingredients (APIs), which increases the concentration of the drug in the vehicle.

[3] The "pull" effect is attributed to its ability to permeate into the stratum corneum and alter the

lipid bilayer structure, thereby facilitating drug diffusion.[3] It is believed to interact with the

intercellular lipids of the stratum corneum, modifying their organization and increasing their

fluidity, which in turn reduces the barrier function of the skin.[4]

Glycofurol is also recognized for its excellent solvent properties, particularly for poorly water-

soluble drugs.[1][2] Its mechanism as a penetration enhancer is thought to be primarily linked

to its ability to increase the solubility of the drug within the formulation and potentially within the

stratum corneum itself. By increasing the thermodynamic activity of the drug, it enhances the

partitioning of the drug from the vehicle into the skin. While less extensively studied specifically

for its direct effects on the stratum corneum lipids compared to Transcutol, its solvent action is

a key contributor to its penetration-enhancing capabilities.
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Caption: Proposed "push" and "pull" mechanisms of skin penetration enhancers.

Experimental Protocols
The data presented in this guide was obtained through in vitro skin permeation studies using

Franz diffusion cells. This is a standard and widely accepted method for evaluating the

percutaneous absorption of drugs.

In Vitro Skin Permeation Study using a Franz Diffusion
Cell
Objective: To determine the rate and extent of drug permeation through an excised skin

membrane from a topical formulation.

Apparatus:

Franz diffusion cells

Water bath with circulator to maintain a constant temperature (typically 32°C to mimic skin

surface temperature)

Magnetic stirrers

Syringes and needles for sampling
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HPLC or other suitable analytical method for drug quantification

Membrane Preparation:

Excised skin (e.g., human cadaver skin, porcine ear skin, or rat abdominal skin) is carefully

prepared. The subcutaneous fat and excess dermal tissue are removed.

The skin is then mounted between the donor and receptor compartments of the Franz

diffusion cell, with the stratum corneum facing the donor compartment.

Experimental Procedure:

The receptor compartment of the Franz diffusion cell is filled with a suitable receptor medium

(e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink

conditions). The medium is continuously stirred to ensure homogeneity.

The entire setup is allowed to equilibrate to the desired temperature (e.g., 32°C).

A known quantity of the test formulation is applied to the surface of the skin in the donor

compartment.

At predetermined time intervals, samples are withdrawn from the receptor compartment and

replaced with an equal volume of fresh, pre-warmed receptor medium.

The concentration of the drug in the collected samples is then analyzed using a validated

analytical method like HPLC.

Data Analysis:

The cumulative amount of drug permeated per unit area is plotted against time.

The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug

concentration in the donor compartment.

The enhancement ratio (ER) or penetration index (PI) is calculated by dividing the flux of the

formulation with the enhancer by the flux of the control formulation (without the enhancer).
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Caption: Workflow for an in vitro skin permeation study.

Conclusion: Which is the Better Enhancer?
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Based on the available comparative data for naproxen, Transcutol demonstrates a superior

skin penetration enhancement effect when used in conjunction with a Glycofurol-based

vehicle. The addition of 2% Transcutol resulted in a more than four-fold increase in the

permeation of naproxen through rat skin compared to the Glycofurol gel alone.[1][2]

This suggests that while Glycofurol is an effective solvent for delivering poorly soluble drugs

topically, the inclusion of Transcutol can significantly boost the delivery of the active ingredient

across the skin barrier. The choice between using Glycofurol alone or in combination with

Transcutol will depend on the specific drug candidate, the desired permeation profile, and the

target skin layer. For applications requiring significant transdermal delivery, the synergistic

effect of a Glycofurol/Transcutol system appears to be a promising strategy.

It is important to note that this conclusion is based on a single study with a specific drug and an

animal skin model. Further comparative studies with a wider range of drugs and using human

skin are necessary to provide a more comprehensive understanding of the relative efficacy of

Glycofurol and Transcutol as skin penetration enhancers. Researchers and formulators should

always conduct their own feasibility and optimization studies to determine the most suitable

enhancer or combination of enhancers for their specific formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Glycofurol vs. Transcutol: A Comparative Guide to Skin
Penetration Enhancement]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198805#glycofurol-vs-transcutol-which-is-a-better-
skin-penetration-enhancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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